N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazinan ring core substituted with a 4-fluoro-3-methylbenzenesulfonyl group at position 3 and a 4-fluorophenylmethyl moiety at the terminal amide nitrogen. Analogous compounds, such as N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () and N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (), share the sulfonyl-oxazinan backbone but differ in substituent groups, influencing their molecular interactions and applications .
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDUCZKZQQFKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
- Substituent Position Effects : The target compound’s 4-fluoro-3-methylbenzenesulfonyl group differs from the 4-fluoro-2-methyl analog in , which may alter steric hindrance and electronic effects, impacting receptor binding .
- Fluorine Content : Increased fluorine atoms (two in the target vs. one in ) enhance metabolic stability and lipophilicity, as seen in ADMET studies () .
Computational Similarity Analysis
Preparation Methods
Cyclization of N-Sulfonyl Amino Alcohols
The 1,3-oxazinan ring is synthesized via cyclization of N-sulfonyl amino alcohols. A representative protocol involves:
- Sulfonylation : Reaction of 3-amino-1-propanol with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Cyclization : Treatment with silver triflate (AgOTf) at ambient temperature to induce intramolecular nucleophilic attack, forming the six-membered oxazinan ring.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-Fluoro-3-methylbenzenesulfonyl chloride, TEA | DCM | 0°C → RT | 85% |
| 2 | AgOTf | DCM | RT | 78% |
Final Assembly and Purification
One-Pot Sequential Reactions
Recent methodologies employ a one-pot approach to streamline synthesis:
- Simultaneous Cyclization-Amidation : Combining AgOTf-mediated cyclization with in-situ amidation reduces intermediate isolation steps.
- Deprotection and Workup : Acidic cleavage (e.g., trifluoroacetic acid) removes protecting groups, followed by precipitation in cold diethyl ether.
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Purity | >98% | HPLC |
| Molecular Weight | 493.5 g/mol | HRMS |
Challenges and Optimization
Steric Hindrance in Amidation
Bulky substituents on the oxazinan ring and benzyl groups necessitate optimized conditions:
Sulfonylation Efficiency
Electron-withdrawing fluoro and methyl groups on the benzene ring enhance sulfonyl chloride reactivity, achieving >85% conversion.
Comparative Analysis of Methodologies
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise | 5 | 62% | High purity, controlled regioselectivity | Time-intensive |
| One-Pot | 3 | 55% | Faster, fewer intermediates | Lower yield due to side reactions |
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